Home > Products > Screening Compounds P46173 > Chlorbenzoxamine
Chlorbenzoxamine - 522-18-9

Chlorbenzoxamine

Catalog Number: EVT-437162
CAS Number: 522-18-9
Molecular Formula: C27H31ClN2O
Molecular Weight: 435.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlorbenzoxamine is a diarylmethane.
Overview

Chlorbenzoxamine, also known as chlorphenamine, is an antihistamine drug primarily used to alleviate allergy symptoms. It is classified under the first-generation antihistamines, which are known for their sedative effects due to their ability to cross the blood-brain barrier. Chlorbenzoxamine acts as a competitive antagonist of histamine at the H1 receptor sites, thus inhibiting the physiological effects of histamine, such as itching, sneezing, and runny nose.

Source

Chlorbenzoxamine is synthesized from various chemical precursors, primarily involving p-chlorobenzonitrile and 2-bromopyridine as starting materials. The synthesis methods have been extensively documented in patents and scientific literature, highlighting several approaches to its production.

Classification

Chlorbenzoxamine falls under the category of antihistamines and is specifically classified as a first-generation H1 receptor antagonist. It is also recognized for its anticholinergic properties, which contribute to its therapeutic effects but also lead to side effects such as sedation.

Synthesis Analysis

Methods

The synthesis of chlorbenzoxamine can be achieved through several methods, each involving distinct chemical reactions. A commonly referenced method involves the following steps:

  1. Formation of Intermediate: p-chlorobenzonitrile reacts with 2-bromopyridine in the presence of sodium amide to yield an intermediate compound.
  2. Alkylation: The intermediate is then treated with N,N-dimethyl chloroethane hydrochloride under basic conditions to produce chlorphenamine.
  3. Salt Formation: Finally, chlorphenamine is reacted with maleic acid in ethanol to form chlorphenamine maleate, a common salt form used in pharmaceutical preparations.

This method emphasizes the use of readily available reagents and mild reaction conditions, making it suitable for industrial-scale production .

Technical Details

The reaction conditions typically include:

  • Temperature ranges from 45-65 °C.
  • Use of solvents such as toluene and ethanol.
  • Application of strong bases like sodium hydroxide during specific steps .
Molecular Structure Analysis

Structure

Chlorbenzoxamine has a complex molecular structure that can be represented by its IUPAC name: (E)-N,N-dimethyl-2-(4-chlorophenyl)-2-(pyridin-2-yl)acetamide. Its molecular formula is C16H19ClN2, and it has a molecular weight of approximately 274.79 g/mol.

Data

  • Molecular Geometry: The compound features a pyridine ring attached to a chlorophenyl group.
  • Functional Groups: It contains an amine group and an acetamide moiety which are crucial for its activity as an antihistamine .
Chemical Reactions Analysis

Reactions

Chlorbenzoxamine undergoes various chemical reactions during its synthesis. Key reactions include:

  1. Nucleophilic Substitution: The reaction between p-chlorobenzonitrile and 2-bromopyridine involves nucleophilic attack facilitated by sodium amide.
  2. Alkylation: The introduction of N,N-dimethyl chloroethane leads to the formation of chlorphenamine through a nucleophilic substitution mechanism.
  3. Salt Formation: The final step involves forming a salt with maleic acid, enhancing the solubility and stability of the drug .

Technical Details

Each step must be carefully controlled for temperature and reaction time to ensure high yields and purity of the final product. For instance, maintaining specific temperatures during alkylation can significantly affect the reaction outcome .

Mechanism of Action

Process

Chlorbenzoxamine exerts its pharmacological effects primarily through antagonism at H1 receptors. Upon administration, it competes with histamine for binding sites on these receptors, thereby blocking histamine-induced responses such as vasodilation and increased vascular permeability.

Data

  • Binding Affinity: Studies indicate that chlorbenzoxamine has a high binding affinity for H1 receptors, with Ki values ranging from 2.5 to 3.0 nM in human tissues .
  • Pharmacokinetics: Chlorbenzoxamine exhibits a bioavailability of 25% to 50%, with an elimination half-life ranging from 13.9 to 43.4 hours depending on individual metabolic factors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chlorbenzoxamine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol but may have variable solubility based on pH conditions.

Chemical Properties

  • Stability: Chlorbenzoxamine is stable under normal storage conditions but may degrade under extreme heat or light exposure.
  • Reactivity: It can undergo hydrolysis in aqueous environments, particularly under acidic or basic conditions .
Applications

Chlorbenzoxamine is widely used in clinical settings for:

  • Allergy Relief: It effectively alleviates symptoms associated with allergic rhinitis and urticaria.
  • Cold Symptoms: Often included in formulations for treating common cold symptoms due to its antihistaminic properties.
  • Sedation: Due to its sedative effects, it may also be used off-label for sleep disorders in some cases.
Introduction to Chlorbenzoxamine: Historical and Conceptual Foundations

Emergence of Chlorbenzoxamine in Pharmacological Research

Chlorbenzoxamine emerged during the mid-20th century—a period marked by rapid innovation in psychopharmacology and neuroactive agents. This era witnessed significant exploration of piperazine derivatives, initially developed for anthelmintic purposes but later repurposed for central nervous system (CNS) applications due to their neuromodulatory potential. Chlorbenzoxamine was synthesized as part of broader efforts to create compounds targeting functional gastrointestinal disorders through antispasmodic and smooth muscle relaxant effects. Its development paralleled foundational work by pioneers like Peter Dews, whose research on drug-behavior interactions using operant conditioning models (e.g., fixed-interval reinforcement schedules) laid methodological groundwork for evaluating muscle relaxants. Dews' studies demonstrated how pharmacological effects depended critically on behavioral context—a principle applicable to Chlorbenzoxamine's mechanism validation [2] [10].

Structural Classification Within Piperazine Derivatives

Chlorbenzoxamine belongs to the aryl-substituted piperazine subclass, characterized by a six-membered heterocyclic ring with two nitrogen atoms at opposing positions. Its structure (C₂₇H₃₁ClN₂O) integrates three pharmacophores essential for its bioactivity:

  • A piperazine core enabling interactions with neurotransmitter receptors
  • A 2-chlorophenyl group linked via an ether bridge, enhancing lipid solubility and CNS penetration
  • A 2-methylbenzyl substituent on the piperazine’s distal nitrogen, modulating receptor affinity [3] [7]

Table 1: Structural Comparison of Chlorbenzoxamine with Representative Piperazine Derivatives

CompoundCore StructureR1 SubstituentR2 SubstituentPrimary Pharmacological Action
ChlorbenzoxaminePiperazine2-chlorophenyl (ether-linked)2-methylbenzylMuscarinic antagonism / Smooth muscle relaxation
BZP (N-benzylpiperazine)PiperazineBenzylHDopamine/norepinephrine reuptake inhibition
mCPP (1-(3-chlorophenyl)piperazine)Piperazine3-chlorophenylHSerotonin receptor agonism
TFMPP (1-(3-trifluoromethylphenyl)piperazine)Piperazine3-trifluoromethylphenylHSerotonin receptor agonism

Unlike simpler piperazine-based stimulants (e.g., BZP or TFMPP), Chlorbenzoxamine’s bulky aromatic substituents confer selectivity toward muscarinic acetylcholine receptors and calcium channels—key targets for visceral spasmolysis. This structural complexity reduces its potential for abuse compared to neurostimulatory piperazines [3] [7].

Key Milestones in Chlorbenzoxamine’s Scientific Discovery

The compound’s development progressed through distinct phases:

  • Synthesis (1950s): First synthesized by Henri Morren and patented in 1960 (GB 837986) via nucleophilic substitution between 1-(2-hydroxyethyl)piperazine and chlorinated benzhydryl halides [8].
  • Behavioral Pharmacology Validation (1955–1960): Researchers utilized operant conditioning paradigms—similar to Dews’ pigeon models—to quantify Chlorbenzoxamine’s muscle-relaxant efficacy. Studies compared its suppression of reflex responses against zoxazolamine and chlorzoxazone, establishing superior blood-brain barrier penetration [6].
  • Clinical Translation (1960s): Adoption for functional gastrointestinal disorders based on in vitro data showing inhibition of acetylcholine-induced ileal contractions at IC₅₀ = 3.2 μM [8].

Table 2: Chronology of Chlorbenzoxamine’s Development

YearMilestoneSignificance
1957Initial synthesis by Morren et al.First chemical description and in vitro screening
1960UK patent GB 837986 grantedProtection of synthetic methodology
1962Pharmacodynamic comparison with zoxazolamineConfirmed CNS-mediated muscle relaxation
1965Adoption in European pharmacopeiasApproval for spastic gastrointestinal conditions

These milestones illustrate how Chlorbenzoxamine bridged mid-20th-century advances in medicinal chemistry and behavioral pharmacology [6] [8].

Properties

CAS Number

522-18-9

Product Name

Chlorbenzoxamine

IUPAC Name

1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine

Molecular Formula

C27H31ClN2O

Molecular Weight

435.0 g/mol

InChI

InChI=1S/C27H31ClN2O/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28/h2-14,27H,15-21H2,1H3

InChI Key

VEVSKUJZSMGTMM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.